2,2'-Bis(phenylethynyl)-1,1'-biphenyl
Description
Structure
2D Structure
Properties
CAS No. |
10403-50-6 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-2-[2-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C28H18/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H |
InChI Key |
KDPBNEXWWARZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2'-Bis(phenylethynyl)-1,1'-biphenyl with structurally or functionally related biphenyl derivatives:
Q & A
Q. What are the established synthetic routes for 2,2'-Bis(phenylethynyl)-1,1'-biphenyl, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between halogenated biphenyl precursors and phenylacetylene derivatives. For example, 2,2'-dibromo-1,1'-biphenyl (synthesized via low-temperature lithiation of o-dibromobenzene ) can react with phenylacetylene under catalytic conditions. Optimization involves controlling stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄/CuI), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : Confirm ethynyl proton absence (δ ~2.5-3.5 ppm for C≡CH) and biphenyl aromatic signals.
- X-ray crystallography : Resolve molecular geometry and confirm planarity of the biphenyl core.
- Elemental analysis : Validate empirical formula (e.g., C, H content within ±0.3% of theoretical values).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 434.1564 for C₃₂H₂₂) .
Advanced Research Questions
Q. What challenges arise in incorporating this compound into polymer backbones, and how are these addressed?
Inhomogeneous reaction media during phenylethynylation of preformed polymers (e.g., polyaromatic ether-keto-sulfones) can lead to incomplete functionalization, as observed in poor elemental analysis results . Strategies to improve homogeneity include:
- Solvent optimization : Use high-boiling solvents (e.g., NMP) to enhance monomer solubility.
- Ultrasonication : Disrupt polymer aggregates during reaction.
- In situ monitoring : Employ FT-IR to track ethynyl group incorporation (C≡C stretch at ~2200 cm⁻¹) .
Q. How does thermal cyclization of this compound enable high-performance polymer synthesis?
Thermal treatment (200–300°C) induces cyclization, forming rigid, conjugated structures (e.g., quinoxaline or imide polymers). This enhances thermal stability (Tg > 300°C) and mechanical properties. Mechanistic validation involves:
- DSC/TGA : Track exothermic cyclization peaks and decomposition temperatures.
- Solid-state NMR : Monitor aromatic C-H bond formation post-cyclization.
- XRD : Confirm crystallinity changes in polymer matrices .
Q. What contradictions exist in reported solubility data for this compound derivatives, and how are they resolved?
Discrepancies in solubility (e.g., in THF vs. DCM) may stem from polymorphic forms or residual catalysts. Researchers should:
- Recrystallize samples from multiple solvents to isolate pure phases.
- Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Apply Hansen solubility parameters to predict solvent compatibility .
Methodological Guidance
Q. How are side reactions (e.g., homocoupling) minimized during Sonogashira coupling?
- Catalyst system : Use PdCl₂(PPh₃)₂ with CuI for selective cross-coupling.
- Stoichiometry control : Maintain a 10% excess of phenylacetylene to drive reaction completion.
- Oxygen-free conditions : Degas solvents and employ Schlenk techniques to prevent Glaser coupling .
Q. What advanced techniques quantify this compound in complex matrices?
- LC-MS/MS : Achieve ppb-level detection in biological samples using MRM transitions.
- Raman spectroscopy : Leverage ethynyl group signatures (C≡C stretch at ~2200 cm⁻¹) for non-destructive analysis.
- XPS : Characterize surface composition in thin-film applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
